molecular formula C17H24N2O7 B4077203 1-[2-(3-methyl-4-nitrophenoxy)ethyl]azepane oxalate

1-[2-(3-methyl-4-nitrophenoxy)ethyl]azepane oxalate

Cat. No.: B4077203
M. Wt: 368.4 g/mol
InChI Key: OYKHTYLBNIEGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-methyl-4-nitrophenoxy)ethyl]azepane oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is often referred to as "MNAE" and is a member of the azepane family of compounds. The unique chemical structure of MNAE makes it a valuable tool for researchers looking to study a variety of biochemical and physiological processes.

Mechanism of Action

MNAE acts as a selective antagonist of nAChRs, meaning that it binds to these receptors and blocks their normal function. This allows researchers to study the effects of nAChR inhibition on various physiological processes. MNAE has been shown to be highly selective for certain subtypes of nAChRs, making it a valuable tool for studying the function of these receptors in specific areas of the brain.
Biochemical and Physiological Effects
Studies have shown that MNAE can have a variety of biochemical and physiological effects, depending on the specific subtype of nAChR that it targets. For example, MNAE has been shown to inhibit the release of dopamine in the brain, which is involved in the development of addiction. MNAE has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNAE in scientific research is its high selectivity for certain subtypes of nAChRs. This allows researchers to study the function of these receptors in specific areas of the brain with a high degree of precision. However, one limitation of using MNAE is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.

Future Directions

There are many potential future directions for research involving MNAE. One area of interest is the development of new drugs that target nAChRs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of MNAE as a tool for studying the function of other neurotransmitter receptors in the brain. Overall, the unique chemical structure and selective activity of MNAE make it a valuable tool for a wide range of scientific research applications.

Scientific Research Applications

MNAE has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. One of the main uses of MNAE is as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors play a critical role in a variety of physiological processes, including learning and memory, and are also involved in the development of addiction and other neurological disorders.

Properties

IUPAC Name

1-[2-(3-methyl-4-nitrophenoxy)ethyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.C2H2O4/c1-13-12-14(6-7-15(13)17(18)19)20-11-10-16-8-4-2-3-5-9-16;3-1(4)2(5)6/h6-7,12H,2-5,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKHTYLBNIEGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2CCCCCC2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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